molecular formula C10H15NO B12918043 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole CAS No. 921588-52-5

5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole

Cat. No.: B12918043
CAS No.: 921588-52-5
M. Wt: 165.23 g/mol
InChI Key: FOBAGQXJHROFRY-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole is a chemical compound of significant interest in medicinal chemistry research and development. As a member of the 1,2-oxazole (or isoxazole) family, this scaffold is recognized as a valuable intermediate for the synthesis of new chemical entities . The oxazole ring is a privileged structure in drug discovery, known for its wide spectrum of potential biological activities . Researchers can utilize this compound as a core building block to explore its properties and develop novel substances for various investigative pathways. The structural motif of an oxazole ring substituted with alkyl groups like cyclopentylmethyl is frequently explored in pharmaceutical research . The presence of the cyclopentylmethyl substituent may influence the compound's lipophilicity and binding affinity to biological targets, making it a subject of study in structure-activity relationship (SAR) investigations. Oxazole derivatives, in general, have been extensively studied and reported to exhibit diverse pharmacological activities in research settings, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, among others . This compound is provided for research purposes to further such scientific inquiry. It is intended for use in laboratory studies only. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921588-52-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-(cyclopentylmethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H15NO/c1-8-6-10(12-11-8)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3

InChI Key

FOBAGQXJHROFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC2CCCC2

Origin of Product

United States

Reactivity Profiles and Transformation Chemistry of the 1,2 Oxazole Moiety

Intrinsic Reactivity of the 1,2-Oxazole Nucleus

The 1,2-oxazole ring is characterized by a significant degree of aromaticity, although it is less aromatic than benzene (B151609). The electronegativity of the oxygen and nitrogen atoms leads to a π-deficient system, which influences its behavior in various chemical reactions.

Electrophilic Aromatic Substitution Patterns on 1,2-Oxazoles

Due to the electron-withdrawing nature of the heteroatoms, the 1,2-oxazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. Electrophilic attack is difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com The order of reactivity for electrophilic substitution on an unsubstituted 1,2-oxazole is C4 > C5 > C3. The C4 position is the most susceptible to electrophilic attack due to its higher electron density. However, reactions like nitration and sulfonation are often challenging because the strongly acidic conditions can lead to the formation of an unreactive oxazolium cation. pharmaguideline.com

Nucleophilic Attack and Ring-Opening Pathways

The π-deficient nature of the 1,2-oxazole ring makes it susceptible to nucleophilic attack. This often leads to ring-opening rather than substitution. pharmaguideline.com The susceptibility of the carbon atoms to nucleophilic attack is generally in the order C3 > C5 > C4. A common pathway involves the initial attack of a nucleophile at the C3 or C5 position, followed by cleavage of the weak N-O bond. This can lead to the formation of various acyclic or other heterocyclic systems. For instance, treatment with a base can cause deprotonation at C3, followed by ring cleavage.

Cycloaddition Reactions Involving 1,2-Oxazole Systems (e.g., Diels-Alder Reactivity)

The 1,2-oxazole ring can participate in cycloaddition reactions, most notably acting as a diene in Diels-Alder reactions. pharmaguideline.comresearchgate.net This reactivity is a key feature of the oxazole (B20620) core and allows for the synthesis of a variety of other cyclic structures. researchgate.net The participation of the oxazole ring in these [4+2] cycloadditions is facilitated by its diene-like character. pharmaguideline.com The reaction typically involves the oxazole reacting with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct. This adduct can then undergo further transformations, often leading to the formation of pyridines or furans. researchgate.net The presence of electron-donating groups on the oxazole ring can enhance its reactivity in Diels-Alder reactions. pharmaguideline.com

Influence of Alkyl Substituents on 1,2-Oxazole Reactivity

The presence of the methyl and cyclopentylmethyl groups at the C3 and C5 positions, respectively, of 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole significantly modifies the reactivity of the oxazole core through both electronic and steric effects.

Electronic Effects of Methyl and Cyclopentylmethyl Groups on Ring Activation/Deactivation

Alkyl groups, such as methyl and cyclopentylmethyl, are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature increases the electron density of the 1,2-oxazole ring, thereby activating it towards electrophilic attack compared to the unsubstituted ring. The increased electron density can also influence the HOMO-LUMO energy gap of the molecule, which in turn affects its reactivity. researchgate.net The methyl group at the C3 position and the cyclopentylmethyl group at the C5 position will both contribute to this activation, making electrophilic substitution, although still potentially difficult, more feasible than on the parent 1,2-oxazole.

Table 1: Predicted Electronic Effects of Substituents on 1,2-Oxazole Reactivity

SubstituentPositionElectronic EffectImpact on Ring Reactivity
MethylC3Electron-donating (Inductive)Activation towards electrophilic attack
CyclopentylmethylC5Electron-donating (Inductive)Activation towards electrophilic attack

Steric Hindrance and its Impact on Regioselectivity and Reaction Rates

Steric hindrance, the effect of the physical size of a substituent on a reaction, plays a crucial role in the reactivity of this compound. The bulky cyclopentylmethyl group at the C5 position can significantly impede the approach of reactants to this side of the molecule. numberanalytics.comnumberanalytics.com

This steric bulk can have several consequences:

Reaction Rates: Steric hindrance can slow down reaction rates by making it more difficult for the reacting species to achieve the necessary orientation for a successful reaction. numberanalytics.comnumberanalytics.com The large cyclopentylmethyl group can create a "steric shield" around the C5 and, to some extent, the C4 positions of the oxazole ring.

Table 2: Potential Impact of Steric Hindrance on Reactions of this compound

Reaction TypePotential Impact of Cyclopentylmethyl Group
Electrophilic Aromatic Substitution at C4Decreased reaction rate; potential for reduced yield due to hindered approach of electrophile.
Nucleophilic Attack at C5Significantly hindered, making this position less accessible to nucleophiles compared to the unsubstituted ring.
Cycloaddition (Diels-Alder)May influence the facial selectivity of the dienophile's approach to the oxazole diene system.

Selective Chemical Functionalization of this compound

The selective functionalization of this compound can be achieved through several strategic approaches that target either the isoxazole (B147169) ring itself or its alkyl substituents. These methods leverage the inherent reactivity of the heterocyclic core and the activating effects of the methyl and cyclopentylmethyl groups.

The isoxazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most favorable site for attack. This is due to the directing effects of the oxygen and nitrogen heteroatoms and the activating nature of the alkyl groups at C3 and C5. The electron-donating nature of the methyl and cyclopentylmethyl groups increases the electron density at the C4 position, making it more susceptible to electrophilic attack.

One notable example of this reactivity is the sulfochlorination of 3,5-dimethylisoxazole (B1293586). nih.gov The methyl groups in 3,5-dimethylisoxazole enhance the electron density on the ring, facilitating sulfochlorination at the C4 position. nih.gov A similar outcome would be anticipated for this compound, yielding a 4-chlorosulfonyl derivative that can be further functionalized.

Table 1: Electrophilic Substitution Reactions at the C4 Position of 3,5-Dialkylisoxazoles
ReactionReagents and ConditionsProductReference
SulfochlorinationChlorosulfonic acid4-Chlorosulfonyl-3,5-dimethylisoxazole nih.gov
Direct C4-Arylation1-Chloronaphthalene, Palladium catalyst4-(Naphthalen-1-yl)-3,5-dimethylisoxazole researchgate.net

The C4 position of 3,5-disubstituted isoxazoles can be selectively deprotonated using strong bases like n-butyllithium to form a 4-lithio derivative. researchgate.net This organometallic intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. For this compound, this approach would provide a versatile route to novel derivatives.

Furthermore, lateral lithiation of the methyl group at the C3 position is also a possibility. Studies on 3,5-dimethylisoxazole have shown that the methyl groups can be lithiated, allowing for the introduction of functional groups onto the substituent. researchgate.net This suggests that the methyl group of this compound could be selectively functionalized.

Table 2: Functionalization via Metallation of 3,5-Dialkylisoxazoles
Position of MetallationReagentsIntermediateSubsequent ElectrophileFinal ProductReference
C4n-Butyllithium4-Lithio-3,5-dialkylisoxazoleCO2, then H+3,5-Dialkylisoxazole-4-carboxylic acid researchgate.net
C4n-Butyllithium4-Lithio-3,5-dialkylisoxazoleI24-Iodo-3,5-dialkylisoxazole researchgate.net
Lateral (on methyl group)n-Butyllithium3-(Lithiomethyl)-5-alkylisoxazoleCO2, then H+(5-Alkylisoxazol-3-yl)acetic acid researchgate.net

The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to the formation of different acyclic or heterocyclic structures. This reactivity provides a pathway to transform the isoxazole core of this compound into other valuable chemical entities.

Reductive cleavage of the N-O bond is a common transformation. For instance, catalytic hydrogenation using reagents like Raney nickel can lead to the opening of the isoxazole ring. nih.gov The specific products formed depend on the reaction conditions and the substrate. For 3,5-disubstituted isoxazoles, this can lead to the formation of β-hydroxy ketones. nih.gov

Iron-catalyzed reductive N-O bond cleavage has also been reported, offering a mild method for this transformation. rsc.org Such reactions on this compound would be expected to yield acyclic intermediates that could be further manipulated.

Table 3: Ring Opening and Transformation Reactions of the 1,2-Oxazole Moiety
Reaction TypeReagents and ConditionsGeneral ProductReference
Reductive N-O Bond CleavageRaney Nickel, AlCl3, aq. Methanol (B129727)β-Hydroxyketone nih.gov
Fe-Catalyzed Reductive N-O Bond CleavageBu4N[Fe(CO)3(NO)], MalononitrileProducts of N-O bond cleavage rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy offers a powerful, non-destructive means to probe the molecular structure, connectivity, and electronic environment of 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. High-field instruments provide superior resolution and sensitivity, enabling unambiguous assignment of atomic nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and types of protons and their neighboring environments.

Isoxazole (B147169) Ring Proton (H-4): A characteristic singlet is anticipated for the single proton on the isoxazole ring, typically appearing in the downfield region. nih.gov

Methyl Protons (C3-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C-3 position.

Cyclopentylmethyl Protons: The methylene (B1212753) bridge (-CH₂-) protons would likely appear as a doublet, coupled to the methine proton of the cyclopentyl ring. The remaining protons of the cyclopentyl group would produce a series of complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom.

Isoxazole Ring Carbons: Distinct signals are expected for the three carbons of the isoxazole ring (C-3, C-4, and C-5). Based on related structures, the C-3 and C-5 carbons, being attached to the nitrogen and oxygen atoms respectively, would be the most downfield, while the C-4 carbon would appear at a more upfield chemical shift. beilstein-journals.org

Aliphatic Carbons: Separate signals would be observed for the methyl carbon, the methylene bridge carbon, and the unique carbons of the cyclopentyl ring.

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen nucleus of the isoxazole ring. A single resonance is expected, with a chemical shift characteristic of the 1,2-oxazole system, helping to confirm the heterocyclic structure. nih.govbeilstein-journals.org

Table 1: Predicted NMR Spectroscopic Data for this compound
TechniqueAssignmentPredicted Chemical Shift (δ, ppm)
¹H NMR Isoxazole H-4~6.0 - 6.5 (singlet)
C3-CH₃~2.2 - 2.5 (singlet)
-CH₂-Cyclopentyl~2.6 - 2.8 (doublet)
Cyclopentyl Protons~1.2 - 2.2 (multiplets)
¹³C NMR Isoxazole C-5~170 - 180
Isoxazole C-3~150 - 160
Isoxazole C-4~100 - 110
Aliphatic Carbons~10 - 40
¹⁵N NMR Isoxazole N-2~ -5 to -15
Predicted chemical shifts are based on data from analogous 3,5-disubstituted isoxazole structures. nih.govbeilstein-journals.org

HRMS is a critical tool for determining the exact molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₀H₁₅NO), HRMS would provide a high-precision mass measurement of the molecular ion [M+H]⁺. This experimental value, accurate to several decimal places, can be compared against the calculated theoretical mass to unequivocally confirm the elemental composition, ruling out other potential formulas with the same nominal mass. This technique is routinely used to confirm the identity of newly synthesized heterocyclic compounds. mdpi.com

FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule. The resulting spectrum provides a "fingerprint" that is unique to the compound. For this compound, characteristic absorption bands would be expected:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the sp³-hybridized carbons of the cyclopentylmethyl and methyl groups.

C=N Stretching: A characteristic absorption for the isoxazole ring's carbon-nitrogen double bond, typically found around 1570-1625 cm⁻¹.

N-O and C-O Stretching: Vibrations associated with the N-O and C-O bonds of the isoxazole ring would appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral pattern.

Table 2: Predicted FTIR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
Aliphatic C-H Stretch2850 - 3000
C=N Stretch (Isoxazole)1570 - 1625
C=C Stretch (Isoxazole)1480 - 1520
N-O / C-O Stretch (Fingerprint Region)1300 - 1450
Predicted vibrational frequencies are based on general data for substituted isoxazoles.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring constitutes a chromophore that is expected to absorb UV radiation. The spectrum would likely show absorption maxima corresponding to π → π* transitions within the heterocyclic ring system. The exact position (λ_max) and intensity (molar absorptivity) of these absorptions are influenced by the substituents on the ring, though the aliphatic cyclopentylmethyl group is expected to have only a minor effect. The compound itself would be colorless as it lacks chromophores that absorb in the visible region.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

While spectroscopic methods provide invaluable data on molecular connectivity and electronic structure, X-ray diffraction offers the ultimate confirmation of the three-dimensional arrangement of atoms in the solid state.

Should this compound be successfully crystallized into a single crystal of sufficient quality, SCXRD analysis would provide a definitive, unambiguous structural determination. mdpi.comresearchgate.net This technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the isoxazole ring and the attached substituents. researchgate.net

Molecular Conformation: Revealing the preferred spatial orientation of the cyclopentylmethyl group relative to the isoxazole ring.

Supramolecular Interactions: Elucidating how the molecules pack together in the crystal lattice, including any non-covalent interactions like hydrogen bonds or van der Waals forces. nih.govmdpi.com

This method stands as the gold standard for absolute structure determination, providing an incontrovertible model that validates the interpretations drawn from spectroscopic data. mdpi.com

Advanced Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of non-volatile organic compounds like this compound.

Analytical HPLC would be employed to determine the purity of synthesized batches. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Preparative HPLC utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of the pure compound.

Chiral HPLC: If the synthesis of this compound could potentially result in enantiomers (for instance, if a chiral center is introduced during synthesis or exists in a precursor), chiral HPLC would be essential for their separation and quantification. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Hypothetical Chiral HPLC Separation Parameters:

ParameterValue
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol (B145695) mixtures
Detection UV absorbance at a suitable wavelength
Flow Rate 1.0 mL/min

For a compound with sufficient volatility and thermal stability, Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for purity assessment and identification.

Gas Chromatography (GC) separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., temperature program, carrier gas flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) provides an additional layer of identification. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. This fragmentation pattern is highly specific and can be used to confirm the structure of this compound.

Predicted GC-MS Parameters and Fragmentation:

GC ParameterValueMS ParameterValue
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)Ionization Mode Electron Ionization (EI)
Inlet Temperature 250 °CIonization Energy 70 eV
Oven Program Start at 100 °C, ramp to 280 °CMass Range 40-400 amu
Carrier Gas Helium

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the cyclopentylmethyl group, the methyl group, and fragmentation of the oxazole (B20620) ring.

Computational Chemistry and Theoretical Investigations of 1,2 Oxazole Compounds

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and predicting the reactivity of molecules like 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, energy levels, and electron distribution, which collectively govern the compound's chemical nature.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov For a molecule such as this compound, DFT is employed to perform geometric optimization, which identifies the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy on the potential energy surface. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-311++G(d,p) are commonly used for such calculations on oxazole (B20620) derivatives, providing reliable geometric parameters and energetic data. irjweb.com

The this compound molecule possesses considerable conformational flexibility due to the rotatable single bonds connecting the cyclopentyl group to the methylene (B1212753) bridge and the methylene bridge to the oxazole ring. The cyclopentane (B165970) ring itself is not planar and exists in dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair" (or twist). dalalinstitute.com

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

For a 1,2-oxazole derivative, the HOMO is typically distributed over the heterocyclic ring, while the LUMO is also located on the ring system. The precise distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Substituents on the ring significantly influence the energies and distributions of these orbitals. rsc.org While exact values require specific calculations, representative data for a substituted oxazole are presented below for illustrative purposes.

Interactive Table 1: Representative Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.
Energy Gap (ΔE)5.3Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. irjweb.comnih.gov

In this compound, the MESP map would be expected to show regions of negative potential around the electronegative oxygen and nitrogen atoms of the oxazole ring. irjweb.com These sites represent the most likely points for interactions with electrophiles or for hydrogen bonding. The hydrocarbon portions of the molecule, including the methyl and cyclopentylmethyl groups, would exhibit a more neutral (green/yellow) or slightly positive potential.

Within the framework of conceptual DFT, Fukui functions provide a quantitative measure of the reactivity at specific atomic sites within a molecule. wikipedia.org These functions describe the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (measures the reactivity upon adding an electron).

f-(r) : For electrophilic attack (measures the reactivity upon removing an electron).

f0(r) : For radical attack.

Studies on the parent oxazole ring have shown that these descriptors can successfully predict reaction sites. For example, analysis of Fukui functions has identified the C5 carbon of the oxazole ring as a primary site for electrophilic attack. acs.orgnih.govresearchgate.net For this compound, calculating these indices would pinpoint which atoms in the ring and substituents are most reactive and the nature of that reactivity. Below is a table illustrating hypothetical condensed Fukui function values for the atoms of the oxazole ring.

Interactive Table 2: Representative Condensed Fukui Function Values for Oxazole Ring Atoms

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
O10.150.08
N20.120.11
C30.090.18
C40.210.15
C50.110.25

Note: Higher values indicate a greater propensity for the specified type of attack.

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data beyond fundamental physical constants. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to improve upon calculations to approach the exact solution of the Schrödinger equation.

The choice of a basis set is crucial for the accuracy of both DFT and ab initio calculations. wikipedia.org A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org

Pople Basis Sets : These are widely used, with notations like 6-31G(d,p). The "6-31G" describes the number of Gaussian functions used for core and valence orbitals, while "(d,p)" indicates the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing bond shapes. uni-rostock.de

Correlation-Consistent Basis Sets : Developed by Dunning and coworkers (e.g., cc-pVDZ, aug-cc-pVTZ), these sets are designed to converge systematically to the complete basis set (CBS) limit. The "aug" prefix signifies the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. acs.org

The selection of a computational method and basis set involves a trade-off between desired accuracy and available computational resources. For a molecule like this compound, a typical approach might start with DFT using a double-zeta basis set (e.g., 6-31G(d)) for initial geometry optimization and conformational searches, followed by more accurate single-point energy calculations using a larger triple-zeta basis set (e.g., aug-cc-pVTZ) or a more sophisticated ab initio method like MP2. acs.orgdokumen.pub

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetic Analysis

Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that complement experimental research. For 1,2-oxazole derivatives, including this compound, molecular modeling and simulation are instrumental in predicting interactions with biological targets, understanding dynamic behavior, and guiding the design of new compounds with specific properties. These in silico methods are crucial for exploring potential therapeutic applications by elucidating the structure-activity relationships of the oxazole scaffold. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. ekb.eg This method is pivotal for understanding the interaction modes of 1,2-oxazole derivatives with theoretical binding sites of enzymes and receptors.

Research on various oxazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been employed to evaluate oxazole compounds as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. ekb.eg These studies calculate the binding affinity (often expressed as a docking score or binding energy) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

In a typical molecular docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank. The 1,2-oxazole derivative is then computationally placed into the active site of the protein, and various conformations are sampled. The most favorable binding poses are ranked based on a scoring function. For example, studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A (SrtA), an enzyme in Gram-positive bacteria, have used docking to elucidate binding modes and guide the development of new antibacterial agents. nih.gov Similarly, investigations into 1,3-oxazole derivatives as potential anticancer agents have used docking to show favorable interactions within the colchicine (B1669291) binding site of tubulin. nih.gov

These computational predictions provide a rational basis for designing new derivatives with improved potency and selectivity.

Table 1: Example Molecular Docking Data for Oxazole Derivatives Note: This table is illustrative and compiles data from studies on various oxazole scaffolds to demonstrate the application of the technique.

Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Example)
1,3-Oxazole DerivativesTubulin (Colchicine Site)Favorable docking scores reportedNot specified
1,2,4-Oxadiazole DerivativesCyclooxygenase-2 (COX-2)High affinity indicatedHydrophobic pocket interactions
1,2,4-Oxadiazole DerivativesLeishmania infantum CYP51Strong affinity indicatedNot specified
Oxazole DerivativesCyclooxygenase-1 (COX-1)-10.311 to -9.02Not specified

Data compiled from various computational studies on oxazole derivatives. ekb.egnih.govnih.govnih.gov

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational dynamics of both the ligand and the target protein. mdpi.com

Following a docking study, the most promising ligand-protein complex is often subjected to MD simulations. The system is placed in a simulated physiological environment (typically a box of water molecules and ions), and the forces between atoms are calculated using principles of classical mechanics. By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over a set period, often ranging from nanoseconds to microseconds.

Key analyses performed during MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

Studies on 1,2,4-oxadiazole derivatives have utilized MD simulations to confirm a strong and stable affinity for target enzymes like Leishmania infantum CYP51, reinforcing the findings from molecular docking. nih.gov These simulations provide a more rigorous validation of the proposed binding mode and are essential for confirming that the ligand can form a stable and lasting interaction with its intended biological target.

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For 1,2-oxazole derivatives, QSAR is a powerful tool for predicting the impact of structural modifications on their chemical and biological behavior, thereby guiding the synthesis of more potent compounds. researchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A series of 1,2-oxazole analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., steric and electronic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Associative Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the observed activity. nih.gov

Validation: The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²).

3D-QSAR studies on related heterocyclic compounds, such as 1,2,4-triazole (B32235) and 1,2,4-oxadiazole derivatives, have successfully identified critical structural features required for activity. nih.govnih.gov These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity, providing intuitive guidance for drug design. nih.gov

Table 2: Example of Statistical Parameters for a 3D-QSAR Model Note: This table is representative of QSAR studies on heterocyclic compounds and illustrates the validation metrics used.

ParameterDescriptionTypical Value
Cross-validated correlation coefficient (for training set)> 0.5
Non-cross-validated correlation coefficient> 0.6
pred_r²Predictive correlation coefficient (for test set)> 0.5

Values are general thresholds for a statistically robust QSAR model.

Theoretical Insights into Aromaticity, Stability, and Bonding Characteristics of the 1,2-Oxazole Ring

The 1,2-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom adjacent to each other. Its electronic structure, stability, and aromaticity are fundamental characteristics that influence its chemical reactivity and suitability as a scaffold in medicinal chemistry.

Aromaticity is a key concept in chemistry, typically associated with cyclic, planar molecules that have a continuous system of overlapping p-orbitals containing 4n+2 π-electrons. While the 1,2-oxazole ring formally meets these criteria, its degree of aromaticity has been a subject of theoretical investigation. Computational studies suggest that the inclusion of a second, highly electronegative heteroatom (oxygen) can have a detrimental effect on aromaticity compared to single-heteroatom rings like furan (B31954) or pyrrole (B145914). semanticscholar.org

Theoretical calculations indicate that the aromaticity in five-membered heterocycles decreases in the order: thiophene (B33073) > thiazole (B1198619) > pyrrole > imidazole (B134444) > furan > oxazole. semanticscholar.org This suggests that the 1,2-oxazole ring possesses a relatively low degree of aromatic character. This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which leads to less effective delocalization of the π-electrons. taylorandfrancis.com

Some theoretical studies have questioned whether 1,2-oxazoles can be considered truly aromatic, citing crystallographic data showing that the N–O bond length is too long for significant π-bond character. researchgate.net These analyses suggest the ring behaves more like a cyclic unsaturated oxime rather than a fully delocalized aromatic system. researchgate.net

Despite this debate, the 1,2-oxazole ring is a stable entity. Density Functional Theory (DFT) calculations are often used to investigate its bonding characteristics, including bond lengths, bond angles, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability. irjweb.com The distinctive structural features of the oxazole moiety enable a variety of supramolecular interactions, which are critical for its function in biological systems. irjweb.com

Structure Activity Relationship Sar Studies for 1,2 Oxazole Scaffolds

General Principles of Structure-Activity Relationship (SAR) in Chemical Probe Design

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery and chemical probe design that links the molecular structure of a compound to its observed biological or pharmacological activity. The primary goal is to identify the key structural features, known as pharmacophores, that are responsible for the desired effect. This is achieved by systematically modifying a lead compound's structure and observing the resulting changes in activity.

The core principles of SAR involve:

Identification of a Lead Compound: A starting molecule that exhibits a desired, albeit often modest, biological activity.

Systematic Molecular Modification: Analogs of the lead compound are synthesized by altering specific parts of the molecule. These modifications can include changing functional groups, altering the size or shape of substituents, modifying stereochemistry, or changing the core scaffold.

Biological Evaluation: The synthesized analogs are tested to measure their biological activity, allowing for a comparative analysis against the lead compound.

Data Analysis and Model Generation: By correlating the structural changes with the observed activity, researchers can deduce which molecular properties (e.g., size, electronics, hydrophobicity, hydrogen bonding capacity) are critical for the interaction with the biological target.

This iterative process helps in understanding the molecular interactions between the compound and its target, such as an enzyme or receptor. The insights gained guide the rational design of new compounds with enhanced potency, improved selectivity, and better drug-like properties, ultimately leading to the development of optimized chemical probes and potential therapeutic agents.

SAR of Oxazole (B20620) Core Modifications and Substituent Effects

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic and structural properties make it a "privileged scaffold" in medicinal chemistry. The ring is relatively stable, planar, and capable of participating in various non-covalent interactions, making it an attractive core for designing bioactive molecules. SAR studies on isoxazole (B147169) derivatives often focus on the nature and position of substituents at the C3, C4, and C5 positions.

The positions of substituents on the isoxazole ring play a crucial role in determining the molecule's ability to interact with its biological target. For 3,5-disubstituted isoxazoles, such as the compound of interest, the substituents at these two positions can dictate the binding orientation and affinity.

Position 3 (C3): The substituent at the C3 position is adjacent to the ring nitrogen. In 5-(Cyclopentylmethyl)-3-methyl-1,2-oxazole, this is a methyl group. Small alkyl groups like methyl are often used to probe steric tolerance in a binding pocket. They are generally electronically neutral and can contribute to hydrophobic interactions.

Position 5 (C5): The substituent at the C5 position is adjacent to the ring oxygen. This position is often a key point for modification to enhance potency and selectivity. The cyclopentylmethyl group in the title compound introduces a significant hydrophobic and sterically demanding feature.

Studies on various 3,5-disubstituted isoxazoles have shown that the nature of these substituents greatly influences activity. For instance, attaching aromatic rings at these positions allows for probing electronic effects. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on these aryl rings can significantly alter binding affinity by modifying the electronic character of the isoxazole core or by engaging in specific interactions within the target's binding site.

The following table illustrates hypothetical SAR data for a generic 3,5-disubstituted isoxazole scaffold targeting a hypothetical enzyme, demonstrating the influence of substituent properties.

Compound IDR1 (at C3)R2 (at C5)IC₅₀ (nM)Key Interaction Postulated
A-1-CH₃-Phenyl500Basic hydrophobic binding
A-2-CH₃-Phenyl-4-Cl150Halogen bonding with serine
A-3-CH₃-Phenyl-4-OCH₃600Steric clash of methoxy (B1213986) group
A-4-CF₃-Phenyl200Stronger dipole interaction
A-5-CH₃-Cyclopentyl100Optimal hydrophobic pocket filling
A-6-CH₃-Cyclopentylmethyl85Enhanced flexibility and hydrophobic contact

This table is for illustrative purposes only and does not represent actual experimental data for a specific target.

The isoxazole ring itself is not merely a passive linker for its substituents; it actively contributes to molecular recognition and binding affinity. Its key contributions include:

Hydrogen Bonding: The nitrogen atom at position 2 of the isoxazole ring is a hydrogen bond acceptor. This allows the scaffold to form crucial hydrogen bonds with hydrogen bond donor residues (e.g., backbone N-H of amino acids like leucine (B10760876) or lysine) in a protein's active site. dundee.ac.uk

Dipole and Electrostatic Interactions: The presence of two electronegative heteroatoms (N and O) creates a significant dipole moment across the ring, enabling favorable electrostatic and dipole-dipole interactions with polar regions of a binding pocket.

Aromaticity and π-π Stacking: As an aromatic heterocycle, the isoxazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Structural Rigidity: The planar and rigid nature of the isoxazole ring helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding to a target, thereby increasing affinity. The weak N-O bond, however, can also be a site for metabolic cleavage under certain conditions. researchgate.netnih.gov

SAR of the Cyclopentylmethyl Moiety in this compound

While specific SAR studies on this compound are not extensively documented in public literature, the principles of medicinal chemistry allow for a reasoned analysis of the cyclopentylmethyl group's role based on studies of analogous structures. This moiety combines a flexible alkyl linker with a conformationally restricted cycloalkane, providing a unique combination of properties.

The cyclopentylmethyl group is not a rigid structure. It possesses several key features that influence how it interacts with a biological target:

Alkyl Linker Flexibility: The methylene (B1212753) (-CH₂-) linker between the isoxazole C5 and the cyclopentyl ring provides rotational freedom. This allows the cyclopentyl ring to orient itself optimally within a binding pocket to maximize favorable interactions.

Cyclopentane (B165970) Pseudorotation: The cyclopentane ring itself is not planar but exists in a continuous state of flux between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation. biomedres.us This inherent flexibility allows the ring to adapt its shape to fit the contours of a hydrophobic pocket, which can be more advantageous than a rigid ring system.

Hydrophobic Contribution: The entire cyclopentylmethyl moiety is nonpolar and contributes significantly to the molecule's hydrophobicity. This is often crucial for activity, as it can engage with hydrophobic pockets in target proteins, displacing water molecules and leading to a favorable entropic contribution to binding affinity. acs.orgnih.gov Introducing such alkyl groups can significantly enhance activity by fostering engagement with hydrophobic micro-environments within a target's binding pocket. acs.org

To fully explore the SAR of the cyclopentylmethyl group, a medicinal chemist would typically synthesize a series of analogs where the ring and linker are systematically modified. The goal would be to probe the size, shape, and conformational requirements of the binding site.

Ring Modifications:

Ring Size: Varying the ring size (e.g., from cyclopropyl (B3062369) to cyclohexyl) would reveal the optimal size of the hydrophobic pocket. A smaller or larger ring might lead to a loss of activity due to suboptimal van der Waals contacts or a steric clash.

Ring Substitution: Introducing substituents (e.g., methyl, hydroxyl, fluoro) at different positions on the cyclopentyl ring could map out specific interactions. A hydroxyl group could pick up a new hydrogen bond, while a fluoro group could modulate local electronics and hydrophobicity.

Linker Modifications:

Linker Length: Altering the length of the alkyl chain (e.g., removing the methylene linker to have a direct 5-cyclopentyl attachment, or extending it to a cyclopentylethyl group) would probe the distance between the isoxazole core and the hydrophobic pocket.

Linker Rigidity: Replacing the flexible alkyl linker with a more rigid unit, such as a double bond (alkene) or a triple bond (alkyne), would test the importance of the conformational flexibility for achieving the optimal binding pose.

The following table provides a hypothetical illustration of how such systematic modifications could influence biological activity.

Compound IDC5-Substituent ModificationPredicted Effect on ActivityRationale
B-1-Cyclopentylmethyl (Lead)BaselineOptimal fit and flexibility
B-2-Cyclobutyl-methylDecreasedSuboptimal hydrophobic contact
B-3-Cyclohexyl-methylDecreasedPotential steric clash
B-4-CyclopentylDecreasedReduced flexibility; suboptimal distance
B-5-CyclopentylethylDecreasedIncorrect vector to hydrophobic pocket
B-61-Methyl-cyclopentylmethylIncreasedAdditional hydrophobic interaction
B-73-Hydroxy-cyclopentylmethylIncreasedPotential for new hydrogen bond

This table is for illustrative purposes only, based on general medicinal chemistry principles.

Through such careful and systematic exploration, the precise role of the cyclopentylmethyl group in the activity of this compound could be elucidated, paving the way for the design of more potent and selective analogs.

SAR of the Methyl Group at Position 3 of this compound

The methyl group at the C-3 position of the isoxazole ring is a key feature that can significantly influence the compound's pharmacological profile. Its size, lipophilicity, and electronic properties can dictate the molecule's orientation within a binding pocket and its metabolic stability.

Detailed Research Findings:

Studies on various series of 3-methylisoxazole (B1582632) derivatives have demonstrated the importance of this substituent for biological activity. For instance, in a series of 4-arylamido 3-methylisoxazoles evaluated for antiproliferative activities, the presence of the 3-methyl group was found to be favorable for activity against certain cancer cell lines. nih.gov Molecular modeling studies of some anti-inflammatory agents have suggested that the C-3 methyl group can be crucial for selective enzyme inhibition. nih.gov

Alterations to the 3-methyl group can lead to significant changes in potency and selectivity. The following table illustrates hypothetical SAR trends based on common modifications to a methyl group in related heterocyclic compounds.

Modification at Position 3Rationale for ModificationPredicted Impact on Activity
Hydrogen (demethylation)Investigate the necessity of a substituent at this position.Likely to decrease potency, as the methyl group may be involved in crucial hydrophobic interactions.
EthylExplore the effect of a slightly larger alkyl group on binding affinity.May increase or decrease activity depending on the size of the binding pocket. Could potentially improve van der Waals interactions.
TrifluoromethylIntroduce an electron-withdrawing group to alter electronic properties and potentially improve metabolic stability.Often leads to enhanced activity due to increased binding affinity or improved pharmacokinetic properties. nih.gov
CyclopropylIntroduce a conformationally restricted, small ring as a bioisostere of the methyl group.Can sometimes enhance potency and metabolic stability. researchgate.net

It is important to note that the optimal substituent at position 3 is highly dependent on the specific biological target. However, the general consensus from studies on analogous compounds is that a small, lipophilic group like methyl is often beneficial for activity.

Rational Design of Analogues for SAR Elucidation (e.g., bioisosteric replacements, rigid linkers, conformational constraints)

Rational drug design for analogues of this compound would focus on systematically modifying the cyclopentylmethyl moiety at position 5 to probe the SAR and optimize pharmacokinetic and pharmacodynamic properties. Key strategies include bioisosteric replacement and the introduction of conformational constraints.

Bioisosteric Replacements:

Bioisosterism involves substituting a functional group with another that has similar physicochemical properties, with the aim of improving the compound's biological profile. ctppc.org For the cyclopentylmethyl group, several bioisosteric replacements could be envisioned to explore the impact of size, shape, and lipophilicity.

Detailed Research Findings:

The cyclopentyl ring is a common motif in drug molecules, and its replacement with other cyclic or acyclic structures is a standard strategy in medicinal chemistry. For example, replacing a cyclopentane ring with a bicyclo[2.1.1]hexane has been explored as a method of rigidification to lock the conformation and potentially improve binding affinity. nih.gov The following table outlines potential bioisosteric replacements for the cyclopentylmethyl group and the rationale behind these modifications.

Original Group (at C5)Bioisosteric ReplacementRationale for ReplacementPotential Outcome
CyclopentylmethylCyclohexylmethylIncrease ring size to probe steric tolerance in the binding site.May enhance hydrophobic interactions if the pocket allows for a larger group.
CyclopentylmethylTetrahydrofuranylmethylIntroduce a heteroatom to increase polarity and potential for hydrogen bonding.Could improve solubility and potentially introduce new binding interactions.
CyclopentylmethylPhenylmethyl (benzyl)Introduce an aromatic ring to explore potential π-stacking interactions.May significantly alter the binding mode and activity.
Cyclopentylmethyl(Bicyclo[2.1.1]hexan-2-yl)methylIntroduce a rigid scaffold to reduce conformational flexibility.Could increase potency and selectivity by locking the molecule in a bioactive conformation. nih.gov

Rigid Linkers and Conformational Constraints:

The cyclopentylmethyl group has a degree of conformational flexibility due to the rotatable bond between the ring and the methylene linker, as well as the flexibility of the cyclopentane ring itself. Introducing conformational constraints is a powerful strategy to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity. nih.gov

Detailed Research Findings:

Conformational restriction is a widely used technique in medicinal chemistry to improve the properties of lead compounds. researchgate.net For the cyclopentylmethyl group, this could be achieved by incorporating the methylene linker into a rigid ring system or by introducing unsaturation. For instance, replacing the flexible cyclopentylmethyl group with a more rigid bicyclic system can provide a more defined orientation of the substituent, which can be beneficial for binding to the target. nih.gov

Examples of applying conformational constraints to the 5-substituent of a 3-methyl-1,2-oxazole scaffold are presented in the table below.

Original MoietyConformationally Restricted AnalogueRationale
Cyclopentylmethyl(Cyclopent-1-en-1-yl)methylIntroduce a double bond to flatten the ring and reduce the number of possible conformations.
CyclopentylmethylAdamantylmethylReplace with a highly rigid and lipophilic cage structure to probe the steric and electronic requirements of the binding pocket.
CyclopentylmethylIndanylFuse the cyclopentyl ring with a benzene (B151609) ring to create a rigid, planar system.

Through the systematic application of these rational design strategies, a deeper understanding of the SAR for the this compound scaffold can be achieved, paving the way for the development of analogues with improved therapeutic potential.

Applications of 1,2 Oxazole Derivatives As Chemical Probes and Synthetic Building Blocks

1,2-Oxazoles as Versatile Synthetic Intermediates

The 1,2-oxazole nucleus is a highly valuable building block in organic synthesis, offering a stable yet reactive scaffold that can be readily transformed into a variety of other functional groups and heterocyclic systems.

The inherent reactivity of the 1,2-oxazole ring allows for its use as a masked functionality, which can be unveiled under specific reaction conditions to reveal more complex structural motifs. One of the most powerful applications of 1,2-oxazoles in this context is their ability to undergo ring-opening reactions. For instance, reductive cleavage of the N-O bond in the 1,2-oxazole ring can lead to the formation of β-aminoenones or 1,3-dicarbonyl compounds, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals.

Furthermore, the 1,2-oxazole moiety can participate in various cycloaddition reactions, acting as a diene or dienophile, to construct intricate polycyclic systems. This versatility makes 1,2-oxazole derivatives indispensable tools for synthetic chemists aiming to build complex molecular architectures with high efficiency and stereocontrol.

Substituted 1,2-oxazoles serve as crucial starting materials or intermediates in the synthesis of other heterocyclic compounds. For example, the rearrangement of certain 1,2-oxazole systems can lead to the formation of pyridines, pyrimidines, and other important heterocyclic scaffolds. This transformative potential is particularly valuable in drug discovery, where the generation of diverse molecular libraries is essential for identifying new therapeutic agents.

The synthesis of 1,2-oxazoles themselves is well-established, with common methods including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). These robust synthetic routes provide access to a wide range of substituted 1,2-oxazoles, which can then be elaborated upon in subsequent synthetic steps.

Development of 1,2-Oxazole-Based Chemical Probes

Chemical probes are essential tools in chemical biology for the study of biological systems. The 1,2-oxazole scaffold has emerged as a promising core for the design of novel chemical probes due to its favorable physicochemical properties and synthetic accessibility.

The design of effective chemical probes requires careful consideration of several factors, including potency, selectivity, and the ability to engage with the biological target in a cellular context. The 1,2-oxazole ring can be strategically functionalized to modulate these properties. For instance, the introduction of specific substituents can enhance binding affinity and selectivity for a particular protein target.

Moreover, the 1,2-oxazole core can be appended with reporter groups, such as fluorophores or affinity tags, to enable the visualization and identification of target proteins. The stability of the 1,2-oxazole ring under physiological conditions is another key advantage in the design of reliable chemical probes.

While specific biological targets for 5-(cyclopentylmethyl)-3-methyl-1,2-oxazole have not been reported, its structure suggests potential avenues for its application as a research tool. The cyclopentylmethyl group at the 5-position and the methyl group at the 3-position provide a distinct three-dimensional shape and lipophilicity profile that could mediate interactions with specific protein binding pockets.

Based on the known biological activities of other 1,2-oxazole derivatives, which include inhibition of enzymes such as cyclooxygenases, this compound could potentially be developed into a selective inhibitor for a yet-to-be-identified enzyme. Further screening and target identification studies would be necessary to elucidate its specific biological function and validate its use as a chemical probe. The modular nature of 1,2-oxazole synthesis would allow for the straightforward incorporation of reporter tags onto the this compound scaffold to facilitate such studies.

Contributions to Materials Science and Agrochemical Research

The unique properties of the 1,2-oxazole ring have also been exploited in the development of new materials and agrochemicals.

In the field of materials science , 1,2-oxazole derivatives have been investigated for their potential use in organic electronics. The electron-deficient nature of the 1,2-oxazole ring, combined with the ability to introduce various substituents, allows for the tuning of their electronic and photophysical properties. For example, certain 1,2-oxazole-containing polymers have been explored as components of organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com

In agrochemical research , a wide range of 1,2-oxazole derivatives have been synthesized and evaluated for their biological activities. nih.govspiedigitallibrary.org Many have shown potent fungicidal, insecticidal, and herbicidal properties. nih.govspiedigitallibrary.org The 1,2-oxazole scaffold often serves as a key pharmacophore that interacts with specific biological targets in pests and weeds. The structural diversity that can be achieved through the synthesis of various 1,2-oxazole analogues allows for the optimization of their efficacy and selectivity, leading to the development of new and improved crop protection agents.

Role in Catalysis and Organic Transformations

The 1,2-oxazole moiety and its derivatives play a significant role in various organic transformations and catalytic processes, often serving as versatile intermediates or ligands. Their reactivity allows for conversion into other heterocyclic systems, making them valuable in synthetic chemistry. tandfonline.com

Organic Transformations:

One of the key transformations involving oxazoles is the Diels-Alder reaction. In this type of reaction, the oxazole (B20620) ring can act as the diene component, reacting with an electrophilic alkene (dienophile). This cycloaddition reaction is a well-established route for synthesizing substituted pyridines, which are another important class of heterocyclic compounds. wikipedia.org This transformation is notably used in the synthesis of precursors to vitamin B6. wikipedia.org

The oxazole ring itself can undergo various substitution reactions. Electrophilic aromatic substitution typically occurs at the C5 position, especially when electron-donating groups are present on the ring. tandfonline.comwikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position when a suitable leaving group is attached. tandfonline.comwikipedia.org

Role in Catalysis:

Derivatives of 1,2-oxazoles, particularly those that can form stable complexes with metals, have been explored as ligands in catalysis. For example, (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole structures, which are common motifs in natural products, have been used to create ligands for vanadium catalysts. mdpi.com These catalysts have shown activity in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings significantly impacts the catalyst's performance and the properties of the resulting polymer. mdpi.com

Additionally, metal-catalyzed cross-coupling reactions are employed to synthesize complex oxazole derivatives. The Suzuki reaction, for instance, has been used to create biphenyl (B1667301) substituted oxazoles, and palladium-catalyzed direct arylation allows for the selective functionalization of the oxazole ring at either the C2 or C5 position. tandfonline.comorganic-chemistry.org

Table 2: Key Transformations and Catalytic Roles of 1,2-Oxazole Derivatives

Transformation/Role Description Reactants/Reagents Product Type
Diels-Alder Reaction 1,2-Oxazole acts as a diene in a cycloaddition reaction. Electrophilic Alkenes Substituted Pyridines
Electrophilic Substitution Substitution of an electrophile onto the oxazole ring, typically at the C5 position. Electrophiles (e.g., in nitration, halogenation) C5-Substituted Oxazoles
Nucleophilic Substitution Replacement of a leaving group at the C2 position by a nucleophile. Nucleophiles, C2-leaving group C2-Substituted Oxazoles
Ligands for Catalysis Oxazole-containing molecules coordinate with a metal center to form an active catalyst. Vanadium, Palladium, Copper, Nickel Polyolefins, Cross-coupled products

| Ring Opening | Cleavage of the N-O bond to generate open-chain structures. | Reducing agents (e.g., Ni/Al alloy) | β-enamino ketones, γ-amino alcohols |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.